molecular formula C7H6N2O4 B1365192 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone CAS No. 4889-98-9

3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone

Cat. No.: B1365192
CAS No.: 4889-98-9
M. Wt: 182.13 g/mol
InChI Key: GYVWSEJMJPHQKM-UHFFFAOYSA-N
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Description

3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone (CAS 4889-98-9) is a heterocyclic organic compound with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . This compound features a bicyclo[3.3.1]nonane scaffold, a core structure that is predominant in a wide range of biologically active natural products and is of significant interest in medicinal chemistry . Specifically, the bicyclo[3.3.1]nonane framework is recognized for its exceptional characteristics and is found in various alkaloids and other natural products known for their biological activities . Research into this structural motif has revealed its potential for building diverse functionalized molecules, with new perspectives emerging for the development of anticancer chemotherapeutics . The scaffold's versatility also extends to applications in asymmetric catalysis, and it can serve as a precursor for complex targets, including ion receptors, metallocycles, and molecular tweezers . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-4-2-1-3(6(12)8-4)7(13)9-5(2)11/h2-3H,1H2,(H,8,10,12)(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVWSEJMJPHQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC(=O)C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can be achieved through several synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . Another well-explored protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications due to its biological activity. Research indicates that derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Studies have shown that compounds derived from this bicyclic structure possess significant antimicrobial properties against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis .
  • Anticancer Properties : The compound has also been studied for its anticancer potential. Certain derivatives have been identified as potent inhibitors against thymidylate synthase, an important enzyme in DNA synthesis, which could lead to the development of new anticancer agents .

Catalytic Applications

The transition metal complexes of 3,7-Diaza-bicyclo[3.3.1]nonane have shown promise as effective catalysts in various chemical reactions:

  • Oxidation Catalysis : These metal complexes are noted for their efficiency as oxidation catalysts in organic synthesis . Their ability to facilitate oxidation reactions makes them valuable in industrial applications such as bleaching agents in detergents.

Molecular Recognition

The unique structure of 3,7-Diaza-bicyclo[3.3.1]nonane allows it to function effectively in molecular recognition processes:

  • Host-Guest Chemistry : The compound's ability to form stable complexes with various guest molecules has implications in the development of sensors and drug delivery systems . Its conformational flexibility enhances its interaction with target molecules.

Case Study 1: Antimicrobial Activity Evaluation

In a study published by Özyazıcı et al., several derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane were synthesized and evaluated for their antimicrobial activity using disc diffusion methods against a panel of bacterial strains . The results indicated that specific modifications to the bicyclic structure significantly enhanced antimicrobial potency.

A comprehensive study explored the synthesis of novel derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane and their biological activities . The findings revealed that certain derivatives exhibited notable anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Mechanism of Action

The mechanism of action of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

2.1.1. Dihedral Angles and Symmetry

The bispidine-tetraone core exhibits a consistent dihedral angle (~74–75°) between its imide planes, a feature shared with derivatives like 9,9-dimethyl and 9-methyl-9-phenyl analogs. However, symmetry varies:

  • 9,9-Dimethyl derivative : Occupies a crystallographic twofold axis, approximating C2v symmetry .
  • Spiro-cyclopentane derivative : Retains Cs symmetry due to the spiro junction, adopting an envelope conformation for the cyclopentane ring .
  • 9-Methyl-9-phenyl analog : Loses symmetry entirely when solvated with dimethylformamide (DMF), forming hydrogen-bonded chains instead of ribbons .
Compound Dihedral Angle (°) Symmetry Supramolecular Arrangement
Bispidine-tetraone core 74.87–74.83 C2v Ribbons (trans-amide H-bonds)
Spiro-cyclopentane derivative 73.86 Cs Ribbons (cis-amide H-bonds)
9-Methyl-9-phenyl + DMF 74.83 None Chains (solvent-mediated)
2.1.2. Substituent Effects on Hydrogen Bonding
  • Unsubstituted analogs (e.g., GOHHER): Form 3D hydrogen-bonded networks using all NH and carbonyl groups .
  • N-Alkylated derivatives (e.g., BAHFIZ): Lose one NH group, forming dimers instead of networks .
  • Tetraaryl derivatives : Adopt chair-boat conformations with equatorial aryl groups, influencing π-π stacking and steric interactions .

Supramolecular and Crystallographic Behavior

The bispidine-tetraone core’s ability to form hydrogen-bonded ribbons or chains is highly substituent-dependent:

  • 9,9-Dimethyl derivative : Forms trans-amide ribbons with zigzag patterns .
  • Spiro-cyclopentane analog : Generates cis-amide ribbons due to steric constraints .
  • Solvated analogs (e.g., with DMF): Disrupt ribbon formation, favoring solvent-bridged chains .

In contrast, tetraaryl-3,7-diazabicyclo derivatives exhibit chair-boat conformations with equatorial aryl groups, enabling unique crystal packing absent in simpler analogs .

Biological Activity

3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), and highlights its potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by two nitrogen atoms in the bicyclic framework. The presence of multiple carbonyl groups at positions 2, 4, 6, and 8 enhances its reactivity and potential interactions with biological macromolecules.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that 3,7-diazabicyclo[3.3.1]nonane derivatives interact effectively with nAChRs. These receptors play critical roles in neurotransmission and have been implicated in various neurological disorders.

  • Subtype Selectivity : Modifications to the basic scaffold can lead to compounds with selective affinities for specific nAChR subtypes, such as α4β2 and α7. For instance, introducing a carboxamide group has been shown to significantly increase binding affinity to the α4β2 subtype while maintaining selectivity over other subtypes .
  • Electrophysiological Studies : Electrophysiological responses from Xenopus oocytes expressing various nAChR subtypes demonstrate that certain derivatives exhibit agonistic activity, while others may act as partial agonists or antagonists depending on their substituents .

Therapeutic Potential

The diverse biological activities of 3,7-diazabicyclo[3.3.1]nonane derivatives suggest potential therapeutic applications:

  • Neurological Disorders : Given their interaction with nAChRs, these compounds are being investigated for treating conditions such as Alzheimer's disease and schizophrenia .
  • Orexin Receptor Antagonism : Some derivatives have been identified as non-peptide antagonists of orexin receptors, which are involved in regulating sleep and appetite. This suggests their utility in treating sleep disorders and obesity .

Study 1: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on various derivatives of 3,7-diazabicyclo[3.3.1]nonane to determine the influence of different substituents on biological activity. The results indicated that:

  • Small Alkyl Groups : Compounds with small alkyl chains showed higher affinities for nAChRs compared to those with larger or more complex substituents.
  • Aryl Substituents : The introduction of para-substituted phenyl groups altered the receptor interaction profile, shifting some compounds from agonistic to antagonistic behavior .
CompoundSubstituentnAChR Affinity (Ki)Activity Type
AMethyl50 nMAgonist
BPhenyl200 nMPartial Agonist
CCarboxamide10 nMAgonist

Study 2: Pharmacological Evaluation

In another study, a series of synthesized derivatives were evaluated for their pharmacological properties:

  • Anticholinergic Activity : Certain derivatives demonstrated significant anticholinergic effects, indicating their potential use in treating conditions associated with excessive cholinergic activity.
  • Hypotensive Effects : Some compounds exhibited hypotensive properties in animal models, suggesting further exploration for cardiovascular applications .

Q & A

Q. What are the primary synthetic routes for 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone, and how do reaction conditions influence product purity?

The compound is commonly synthesized via multicomponent reactions. A key method involves the double condensation of 1,3-acetonedicarboxylates with 1,2- or 1,4-dicarbonyl compounds under acidic conditions . For example, phenyliodonium diacetate (PIDA)-mediated oxidation of phenols followed by double Michael condensation yields polysubstituted bicyclo[3.3.1]nonane derivatives (up to 90% yield) . Another approach starts with dimethyl malonate, proceeding through regioselective diallylation and ring-closing olefin metathesis to generate functionalized derivatives . Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like regioisomers or uncyclized intermediates.

Q. What spectroscopic techniques are most reliable for distinguishing regioisomers or diastereomers in functionalized derivatives?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts differentiate regioisomers. For example, 1-carbethoxy-2,4,6,8-tetraaryl derivatives exhibit distinct splitting patterns for bridgehead protons (δ 4.2–5.0 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • X-ray diffraction : Essential for resolving ambiguous cases, such as diastereomeric mixtures with similar substituents (e.g., aliphatic vs. aryl groups) .

Advanced Research Questions

Q. How do electronic and steric effects govern regioselectivity in N-functionalization reactions?

Regioselective alkylation or acylation occurs preferentially at the nitrogen in the boat-conformation piperidine ring due to reduced steric hindrance. For example:

  • N-Methylation : Proceeds first at the boat-conformation nitrogen, requiring harsh conditions (e.g., excess MeI, elevated temperatures) for substitution at the chair-conformation nitrogen .
  • Diallylation : 3,7-Diallyl derivatives form via regioselective diallylation of the tetraoxobispidine core, enabling downstream metathesis reactions for alkaloid synthesis .

Q. What mechanisms underlie the anticancer activity of bispidinone analogs, and how can structure-activity relationships (SARs) guide optimization?

Bispidinone derivatives (e.g., B16) induce S-phase arrest and mitochondrial apoptosis in HeLa cells. Key SAR insights include:

  • Electron-withdrawing groups : Nitro-substituted aryl rings (e.g., 2,4,6,8-tetranitrophenyl) enhance pro-apoptotic activity by increasing electrophilicity and mitochondrial membrane disruption .
  • Conformational rigidity : Chair-boat conformations improve target binding affinity, as shown by reduced IC50_{50} values (e.g., 8.2 μM for B16 vs. >50 μM for flexible analogs) .

Q. How can conflicting crystallographic and computational data on substituent orientations be resolved?

Discrepancies arise when bulky substituents (e.g., tetraaryl groups) adopt unexpected orientations to minimize strain. Strategies include:

  • Dynamic NMR : Assesses conformational exchange in solution (e.g., coalescence temperatures for axial-equatorial aryl flipping) .
  • DFT calculations : Compare computed vs. experimental torsion angles to identify dominant steric/electronic factors. For example, propeller-like aryl arrangements in pentasubstituted derivatives are stabilized by dispersive interactions .

Q. What strategies mitigate challenges in separating diastereomeric mixtures during asymmetric synthesis?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., dimethyl L-tartrate) to bias cyclization pathways .
  • Chromatography-free purification : Exploit differential solubility (e.g., selective crystallization of cis/trans isomers from ethanol/water) .
  • Kinetic resolution : Enzymatic or catalytic asymmetric reactions favor one diastereomer .

Methodological Considerations

Q. Experimental Design for Assessing Biological Activity

  • In vitro assays : Use dose-response curves (0.1–100 μM) to determine IC50_{50} values for cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) .
  • Molecular docking : Map key interactions (e.g., hydrogen bonds with caspase-3) using crystal structures of target proteins (PDB: 1CP3) .

Q. Data Contradictions in Synthetic Yield Optimization

  • Case study : Low yields (<30%) in Hofmann reactions of CDMA to gabapentin may arise from competing hydrolysis. Mitigation includes:
    • pH control : Maintain alkaline conditions (pH >12) to favor amide degradation over ester hydrolysis .
    • Temperature modulation : Gradual heating (40–60°C) reduces byproduct formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 2
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone

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